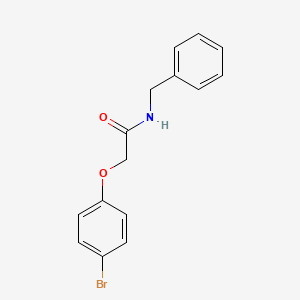![molecular formula C21H25ClN2O2 B5536744 4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)
4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives involves multi-step chemical reactions, including elimination, reduction, bromination, and cyclization processes. For instance, compounds structurally similar to 4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide have been synthesized by reacting 1-chloro-4-(chloromethyl)benzene with 5-bromo-2-hydroxybenzaldehyde followed by further reaction steps involving allyl and piperidinyl groups (Bi, 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by complex arrangements, including heterocyclic rings and various functional groups that contribute to their reactivity and interaction capabilities. X-ray crystallography has been utilized to confirm the structures of similar compounds, providing insights into their conformational characteristics and potential biological properties (Grassi et al., 2002).
Chemical Reactions and Properties
Benzamide compounds participate in a variety of chemical reactions, including Bischler-Napieralski reactions, leading to the formation of cyclic systems with potential biological activity. These reactions often involve the cyclization of benzamide derivatives under specific conditions to produce compounds with novel structures and properties (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystalline forms, can be characterized using techniques like X-ray powder diffractometry and thermal analysis. These studies reveal the polymorphism present in these compounds, indicating the existence of multiple crystalline forms with distinct physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including interactions with biological targets. The synthesis and evaluation of these compounds have led to the discovery of potential therapeutic agents, highlighting their significance in medicinal chemistry (Zhou et al., 2008). Furthermore, detailed studies on their synthesis, structure, and reactions provide a foundation for understanding their interactions and functionalities in various chemical and biological contexts.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study by Naganagowda and Petsom (2011) explored the synthesis of quinazolinone derivatives, showing significant antibacterial and antifungal activity, indicating potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Histone Deacetylase Inhibition
- Mai et al. (2006) reported on aroyl-pyrrolyl hydroxyamides, showing potent histone deacetylase (HDAC) inhibition. This suggests their use in cancer therapy due to their antiproliferative and cytodifferentiation properties against human acute promyelocytic leukemia HL-60 cells (Mai et al., 2006).
- Zhou et al. (2008) discovered a compound that is an isotype-selective small molecule HDAC inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation (Zhou et al., 2008).
Metabolic Pathways
- Yue et al. (2011) investigated the metabolic fate of a related compound, GDC-0449 (vismodegib), in rats and dogs, revealing extensive metabolism and providing insights into the drug's pharmacokinetics (Yue et al., 2011).
Kinase Inhibition for Cancer Therapy
- Han et al. (2016) designed novel benzamides derivatives as RET kinase inhibitors, indicating their potential in cancer therapy. One compound, in particular, showed strong inhibition of RET kinase activity, suggesting its promise as a lead compound for further investigation (Han et al., 2016).
Polymer Chemistry
- Saxena et al. (2003) synthesized a series of polyamides and poly(amide-imide)s derived from a related compound, highlighting the material's potential in polymer chemistry due to its solubility and thermal stability (Saxena et al., 2003).
Synthesis of Non-Peptide Molecular Antagonists
- Bi (2015) explored the synthesis of non-peptide small molecular antagonist benzamide derivatives, indicating potential applications in medicinal chemistry (Bi, 2015).
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(3-pyrrolidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-20-7-2-1-6-18(20)16-26-19-10-8-17(9-11-19)21(25)23-12-5-15-24-13-3-4-14-24/h1-2,6-11H,3-5,12-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVEFOEYWZXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)oxy]-N-[3-(pyrrolidin-1-yl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)
![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)
![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)